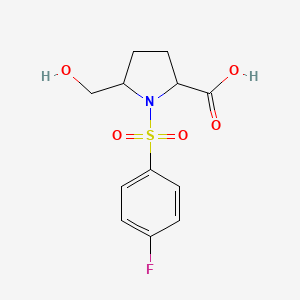![molecular formula C7H11N3O2S B13258029 5-[(Methylamino)methyl]pyridine-2-sulfonamide](/img/structure/B13258029.png)
5-[(Methylamino)methyl]pyridine-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(Methylamino)methyl]pyridine-2-sulfonamide is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a methylamino group attached to the pyridine ring, along with a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Methylamino)methyl]pyridine-2-sulfonamide typically involves the reaction of 5-chloromethylpyridine-2-sulfonamide with methylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction can be represented as follows:
[ \text{5-Chloromethylpyridine-2-sulfonamide} + \text{Methylamine} \rightarrow \text{this compound} + \text{Hydrochloric Acid} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form.
Chemical Reactions Analysis
Types of Reactions
5-[(Methylamino)methyl]pyridine-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-[(Methylamino)methyl]pyridine-2-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[(Methylamino)methyl]pyridine-2-sulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Amino-2-methylpyridine: Similar structure but lacks the sulfonamide group.
2-(Methylamino)pyridine: Similar structure but lacks the sulfonamide group.
5-Methyl-2-pyridylamine: Similar structure but lacks the sulfonamide group.
Uniqueness
5-[(Methylamino)methyl]pyridine-2-sulfonamide is unique due to the presence of both the methylamino and sulfonamide groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications.
Properties
Molecular Formula |
C7H11N3O2S |
|---|---|
Molecular Weight |
201.25 g/mol |
IUPAC Name |
5-(methylaminomethyl)pyridine-2-sulfonamide |
InChI |
InChI=1S/C7H11N3O2S/c1-9-4-6-2-3-7(10-5-6)13(8,11)12/h2-3,5,9H,4H2,1H3,(H2,8,11,12) |
InChI Key |
GVUITSCZOKQUKG-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CN=C(C=C1)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


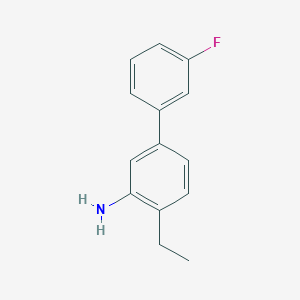
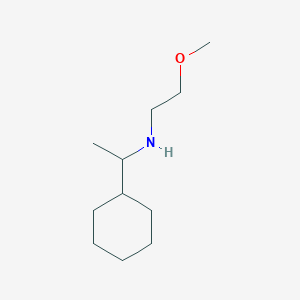
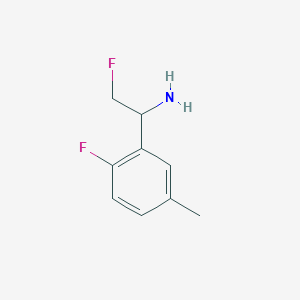
![7-(Oxolan-3-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13257974.png)
![2-[3-(Difluoromethyl)-4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethane-1-sulfonyl chloride](/img/structure/B13257980.png)

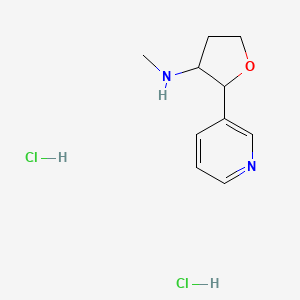
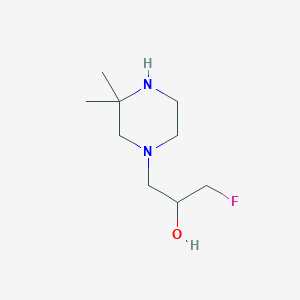
![2-[1-Oxo-6-(trifluoromethyl)-1,2-dihydrophthalazin-2-yl]acetic acid](/img/structure/B13257996.png)
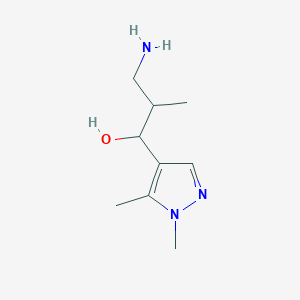

![n-(Pentan-2-yl)benzo[d][1,3]dioxol-5-amine](/img/structure/B13258011.png)

